molecular formula C14H17NO2 B4725849 2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone

2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone

Cat. No. B4725849
M. Wt: 231.29 g/mol
InChI Key: CZTALJSKKKQOSU-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone, also known as HMC, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been found to have unique properties that make it a promising candidate for use in research and development.

Mechanism of Action

The mechanism of action of 2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone is not fully understood, but it is believed to involve the formation of a complex with the target biomolecule, leading to a change in fluorescence intensity. This change in fluorescence can be used to detect and image the biomolecule of interest.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone is its high sensitivity and selectivity for detecting certain biomolecules. This makes it an ideal candidate for use in biological imaging and other laboratory experiments. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for photobleaching.

Future Directions

There are many potential future directions for research involving 2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone. One area of interest is the development of new and improved synthesis methods for this compound, with the goal of improving yield and purity. Another area of research involves the development of new applications for this compound, such as its use in drug delivery or as a biosensor for detecting disease biomarkers. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on biological systems.

Scientific Research Applications

2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for detecting and imaging biological molecules. This compound has been found to have high sensitivity and selectivity for detecting certain biomolecules, making it an ideal candidate for use in biological imaging.

properties

IUPAC Name

(2Z)-2-[(2-hydroxy-4-methylanilino)methylidene]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10-6-7-12(14(17)8-10)15-9-11-4-2-3-5-13(11)16/h6-9,15,17H,2-5H2,1H3/b11-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTALJSKKKQOSU-LUAWRHEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=C2CCCCC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C=C\2/CCCCC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone
Reactant of Route 2
Reactant of Route 2
2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone
Reactant of Route 3
2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone
Reactant of Route 4
Reactant of Route 4
2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone
Reactant of Route 5
2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone
Reactant of Route 6
2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.